molecular formula C11H17NO B1284798 1-(2-Propoxyphenyl)ethanamine CAS No. 953904-81-9

1-(2-Propoxyphenyl)ethanamine

Cat. No.: B1284798
CAS No.: 953904-81-9
M. Wt: 179.26 g/mol
InChI Key: YMYIRGXYTSENMW-UHFFFAOYSA-N
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Description

Contextualization within the Phenethylamine (B48288) Class of Chemical Compounds

1-(2-Propoxyphenyl)ethanamine is structurally classified as a substituted phenethylamine. The core of this class is the phenethylamine molecule, which consists of a phenyl ring attached to an amino group via a two-carbon chain. wikipedia.orgiarc.frwikipedia.org This fundamental structure serves as a scaffold for a vast array of compounds, both naturally occurring and synthetic. wikipedia.org

Substituted phenethylamines are derivatives formed by replacing one or more hydrogen atoms on the phenethylamine core with other functional groups. wikipedia.org This class of compounds is exceptionally broad and includes endogenous molecules like the catecholamine neurotransmitters (dopamine, norepinephrine) and various trace amines. wikipedia.org The versatility of the phenethylamine backbone has made it a frequent subject of chemical synthesis and study. unodc.org

The specific substitutions on the phenyl ring, the sidechain, or the amino group dictate the compound's properties and classification. For instance, the addition of a methyl group at the alpha position of the ethyl chain results in the amphetamine subclass. wikipedia.org In the case of this compound, the key substitutions are a propoxy group on the second carbon of the phenyl ring and a methyl group on the alpha-carbon of the ethylamine (B1201723) sidechain, making it an alpha-methylated phenethylamine, or an amphetamine derivative.

Significance of Ether and Amine Functional Groups in Compound Design

The amine group (-NH2) is a cornerstone in medicinal chemistry. stereoelectronics.orgsci-hub.box As a primary amine, it can act as a hydrogen bond donor and acceptor, which is a critical factor in how a molecule interacts with biological targets. masterorganicchemistry.comstereoelectronics.org The basicity of the amine group allows for the formation of salts, such as the commonly available hydrochloride salt of this compound, which typically enhances water solubility and stability, making it more suitable for research applications. sigmaaldrich.comsmolecule.com

The ether group (R-O-R'), in this case a propoxy group (-OCH2CH2CH3), also plays a crucial role. Ethers are generally less reactive than alcohols but can act as hydrogen bond acceptors. stereoelectronics.orgsolubilityofthings.com The presence of the propoxy group on the phenyl ring influences the molecule's lipophilicity (its ability to dissolve in fats and lipids). This property is significant in determining how a compound is absorbed, distributed, and metabolized in biological systems. Compared to a simple alkyl group, the ether linkage introduces a degree of polarity. The position of this group on the aromatic ring (at the ortho-, meta-, or para-position) can significantly alter the molecule's three-dimensional shape and electronic distribution, thereby influencing its interactions with other molecules.

Overview of Academic Research Trajectories for this compound

Academic and industrial interest in this compound and its analogs appears primarily centered on its utility as a building block in organic synthesis and as a scaffold for creating more complex molecules. smolecule.com Chemical suppliers list it as a research chemical or a building block for early discovery researchers. sigmaaldrich.com

The synthesis of related compounds often involves multi-step processes. For example, the synthesis of a similar compound, 1-(3-Bromo-4-propoxy-phenyl)-ethylamine, involves the bromination of a propoxyphenyl precursor followed by an amination step. smolecule.com Other general synthetic routes for such compounds can include the reduction of corresponding ketones or the alkylation of aniline (B41778) derivatives. smolecule.com

Research into analogous structures provides insight into the potential areas of investigation for this compound. For instance, studies on compounds like 1-(3-Chloro-2-propoxyphenyl)-ethylamine explore its potential as a building block for fine chemicals and its interactions with biological systems. The ethylamine moiety is noted as a key feature that influences reactivity and potential biological interactions. smolecule.com The exploration of such compounds often involves creating libraries of related molecules to investigate structure-activity relationships, where systematic changes to the molecule's structure are made to observe the effect on its chemical or biological activity. smolecule.com

Chemical and Physical Data

Below are tables summarizing key data for this compound hydrochloride.

Table 1: Compound Identification

Identifier Value
IUPAC Name 1-(2-propoxyphenyl)ethan-1-amine hydrochloride
CAS Number 1135292-86-2 fluorochem.co.uk
Molecular Formula C₁₁H₁₈ClNO sigmaaldrich.com
Molecular Weight 215.72 g/mol sigmaaldrich.com

Table 2: Physicochemical Properties

Property Value Source
Physical Form Solid sigmaaldrich.com
Appearance Solid fluorochem.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYIRGXYTSENMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 2 Propoxyphenyl Ethanamine

Established Synthetic Pathways for the Ethanamine Scaffold

The construction of the 1-(2-propoxyphenyl)ethanamine molecule hinges on the formation of the ethanamine side chain attached to the substituted phenyl ring. Key to this is the creation of the carbon-nitrogen (C-N) bond and the introduction of the ethyl group.

Strategies for Carbon-Nitrogen Bond Formation

The formation of the amine group is a critical step in the synthesis of this compound. Reductive amination of a suitable ketone precursor, 2-propoxyacetophenone (B8453168), stands out as a primary and versatile method. nih.govorganic-chemistry.org This reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced to the desired primary amine. nih.govorganic-chemistry.org

Another classic method for the synthesis of 1-phenylethylamine (B125046) and its derivatives is the Leuckart reaction . wikipedia.orgwikipedia.org This reaction utilizes ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, converting ketones like 2-propoxyacetophenone directly into the corresponding amine. wikipedia.orgwikipedia.orgnih.gov The reaction is typically carried out at elevated temperatures. wikipedia.org Modern variations of this reaction may employ catalysts, such as ruthenium complexes, to achieve the transformation under milder conditions. sioc-journal.cn

Table 1: Comparison of C-N Bond Formation Strategies

Method Reagents Conditions Advantages Disadvantages
Reductive Amination 2-Propoxyacetophenone, Amine Source (e.g., NH₃, NH₄OAc), Reducing Agent (e.g., H₂, NaBH₃CN) Varies with reducing agent; can be mild. High yields, good chemoselectivity, amenable to stereoselective methods. nih.govorganic-chemistry.org May require handling of gaseous ammonia or specialized reducing agents.
Leuckart Reaction 2-Propoxyacetophenone, Ammonium Formate or Formamide High temperatures (120-185 °C). wikipedia.org One-pot procedure, readily available reagents. wikipedia.orgwikipedia.org Harsh reaction conditions, potential for side products.
Catalytic Reductive Amination 2-Propoxyacetophenone, Ammonium Formate, Ru-complex catalyst Moderate temperatures (e.g., 85 °C). sioc-journal.cn Milder conditions than traditional Leuckart reaction, high chemoselectivity. sioc-journal.cn Requires a specific metal catalyst.

Regioselective Functionalization of the Phenyl Ring

The substitution pattern of the phenyl ring in this compound is pre-determined by the starting materials. However, understanding the principles of regioselective functionalization is crucial for the synthesis of derivatives or for alternative synthetic designs. The 2-propoxy group is an ortho-, para-directing group due to the electron-donating nature of the oxygen atom. In a 1,2-disubstituted benzene (B151609) ring, such as the 2-propoxyphenyl system, the position of further electrophilic substitution is influenced by the electronic and steric effects of both substituents.

For instance, in related 1,2-disubstituted benzenes, the regiochemistry of reactions like iridium-catalyzed C-H borylation is influenced by both steric and electronic factors. researchgate.net Similarly, cobalt-catalyzed Diels-Alder reactions can be used to construct substituted benzene derivatives with a degree of regiochemical control. organic-chemistry.org Directed ortho-metalation is another powerful strategy where a directing group guides the deprotonation and subsequent functionalization to a specific ortho position. lookchem.com While not directly applied in the primary synthesis of the parent compound, these methods are vital for creating a library of structurally diverse analogs.

Synthesis of the 2-Propoxyphenyl Moiety

The 2-propoxyphenyl moiety is a key structural feature of the target molecule. Its synthesis typically starts from a commercially available precursor, 2-hydroxyacetophenone (B1195853). its.ac.idmerckmillipore.com The propoxy group is introduced via a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of 2-hydroxyacetophenone with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then reacts with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to form the desired 2-propoxyacetophenone. its.ac.id

Another approach involves the Mitsunobu reaction, which allows for the etherification of alcohols under milder, neutral conditions. its.ac.id In this case, 2-hydroxyacetophenone would be reacted with propanol (B110389) in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate).

Table 2: Synthesis of 2-Propoxyacetophenone | Method | Starting Material | Reagents | Key Features | | :--- | :--- | :--- | :--- | | Williamson Ether Synthesis | 2-Hydroxyacetophenone | Base (e.g., K₂CO₃, NaH), Propyl halide (e.g., 1-bromopropane) | Classic and widely used method for ether formation. | Requires a base and can have harsh conditions. | | Mitsunobu Reaction | 2-Hydroxyacetophenone | Propanol, PPh₃, DEAD/DIAD | Milder, neutral conditions; good for sensitive substrates. its.ac.id | Stoichiometric amounts of phosphine and azodicarboxylate are used. |

Approaches to Stereoselective Synthesis of this compound

As this compound is a chiral molecule, the development of stereoselective synthetic routes is of significant interest. This allows for the preparation of enantiomerically pure forms of the compound, which is often crucial for its biological applications.

Enzymatic Reductive Amination: One of the most effective methods for the asymmetric synthesis of chiral amines is enzymatic reductive amination. nih.govorganic-chemistry.orgresearchgate.net Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are classes of enzymes that can catalyze the reduction of imines, formed in situ from a ketone and an amine source, with high stereoselectivity. nih.govorganic-chemistry.orgresearchgate.netchemrxiv.org By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of the target amine can be produced with high enantiomeric excess.

Catalytic Asymmetric Reductive Amination: Non-enzymatic catalytic methods have also been developed. These often involve the use of a chiral catalyst to induce stereoselectivity in the reduction step. For example, rhodium complexes with chiral diene ligands have been shown to be effective in the asymmetric addition of organozinc reagents to imines, a process that can be adapted for the synthesis of chiral 1-arylethylamines. organic-chemistry.orgacs.orgnih.gov Similarly, iridium catalysts bearing chiral phosphoramidite (B1245037) ligands (Ir-PSA catalysts) have been developed for the direct asymmetric reductive amination of ketones. kanto.co.jpd-nb.infokanto.co.jp

Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary. A chiral amine, such as (R)- or (S)-1-phenylethylamine, can be reacted with the ketone to form a chiral imine. nih.govrsc.org Subsequent reduction of this imine proceeds diastereoselectively, controlled by the stereocenter of the auxiliary. The auxiliary can then be removed to yield the desired enantiomerically enriched amine.

Table 3: Stereoselective Synthesis Approaches

Method Key Component Principle
Enzymatic Reductive Amination Imine Reductase (IRED) or Amine Dehydrogenase (AmDH) Enzyme-catalyzed stereoselective reduction of an imine. nih.govorganic-chemistry.org
Catalytic Asymmetric Reductive Amination Chiral Metal Catalyst (e.g., Rh, Ir) Metal complex with a chiral ligand directs the stereochemical outcome of the reduction. organic-chemistry.orgacs.orgkanto.co.jp
Chiral Auxiliary Chiral Amine (e.g., 1-phenylethylamine) A temporary chiral group directs the stereoselective formation of the new stereocenter. nih.govrsc.org

Precursor Chemistry and Starting Material Derivatives

The successful synthesis of this compound relies on the availability and purity of its key precursors.

Synthesis of Key Aromatic and Aliphatic Intermediates

The primary aromatic intermediate for the synthesis of this compound is 2-propoxyacetophenone . As detailed in section 2.1.3, this is typically synthesized from 2-hydroxyacetophenone . 2-Hydroxyacetophenone itself is a commercially available compound. merckmillipore.com Alternatively, it can be synthesized through various methods, including the Fries rearrangement of phenyl acetate (B1210297) or through biocatalytic routes, for example, from racemic styrene (B11656) oxide using engineered enzymes. nih.govdiva-portal.org

The key aliphatic intermediate is the source of the ethylamine (B1201723) moiety. In direct reductive amination procedures, this is often ammonia or an ammonium salt such as ammonium formate or ammonium acetate, which are readily available commodity chemicals. scribd.com For syntheses involving pre-formed imines or for certain catalytic systems, ethylamine may be used directly.

Role of Specific Reagents and Catalyst Systems in Reaction Selectivity

Due to the lack of specific research on the synthesis of this compound, a detailed analysis of the role of particular reagents and catalyst systems in achieving reaction selectivity is not possible. In the synthesis of analogous phenethylamines, the choice of reagents and catalysts is crucial for controlling aspects such as chemoselectivity, regioselectivity, and stereoselectivity.

For instance, in the reductive amination of a corresponding ketone (2-propoxyacetophenone), the selection of the reducing agent and any accompanying catalyst would be critical. Mild reducing agents might be employed to prevent over-reduction of other functional groups. In the context of asymmetric synthesis to obtain a specific enantiomer of this compound, chiral catalysts or auxiliaries would be essential. However, no published data specifies which systems have been successfully applied to this particular substrate.

Table 1: Hypothetical Reagents and Catalysts in the Synthesis of this compound (Based on General Phenethylamine (B48288) Syntheses)

Reaction TypeReagent/Catalyst SystemPotential Role in Selectivity
Reductive AminationSodium borohydride, Sodium triacetoxyborohydrideChemoselectivity of ketone reduction in the presence of an imine.
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C)Reduction of an intermediate oxime or imine.
Asymmetric SynthesisChiral catalysts (e.g., based on Rhodium, Ruthenium, or Iridium)Enantioselectivity, producing a single enantiomer.
Leuckart-Wallach ReactionFormic acid, Ammonium formateDirect conversion of a ketone to a formamide, followed by hydrolysis.

Note: This table is illustrative and based on general principles of organic synthesis, not on specific published research for this compound.

Exploration of Novel Synthetic Strategies for Enhanced Efficiency

Potential areas for novel synthetic development for compounds like this compound could include:

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally friendly route to the chiral amine from the corresponding ketone.

Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety for certain reaction types.

Photoredox Catalysis: This emerging area of synthesis could provide novel pathways for the formation of the carbon-nitrogen bond under mild conditions.

However, it must be reiterated that the application of these modern synthetic strategies specifically to this compound has not been documented in the available scientific literature. Further research and publication in this specific area are needed to provide detailed and accurate information.

Advanced Analytical Characterization in 1 2 Propoxyphenyl Ethanamine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-(2-Propoxyphenyl)ethanamine. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). While specific experimental data for this compound is not widely published, its expected NMR spectral characteristics can be predicted based on the well-established chemical shifts of its constituent structural motifs: the 2-propoxyphenyl group and the 1-aminoethane side chain. hmdb.cachemicalbook.comhmdb.cachemicalbook.comuq.edu.au

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each type of proton. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 6.8 and 7.5 ppm, with their splitting patterns revealing their relative positions (ortho, meta, para). chemistrysteps.comucl.ac.uk The methine proton (CH) of the ethylamine (B1201723) side chain, being adjacent to the amino group and the aromatic ring, would likely resonate as a multiplet around 4.0-4.5 ppm. The methyl protons (CH₃) of the ethylamine group would appear as a doublet further upfield. The protons of the propoxy group would show characteristic signals: a triplet for the terminal methyl group (CH₃) around 1.0 ppm, a sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group around 1.8 ppm, and a triplet for the methylene group attached to the oxygen atom (OCH₂) around 4.0 ppm. pdx.edu The amine (NH₂) protons would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. chemistrysteps.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons would produce signals in the 110-160 ppm range, with the carbon atom attached to the propoxy group resonating at the lower field end of this range (around 155-160 ppm). hmdb.ca The carbons of the ethylamine side chain would appear at higher field strengths. The carbons of the propoxy group would be found in the upfield region, with the O-CH₂ carbon around 70 ppm, the central CH₂ carbon around 22 ppm, and the terminal CH₃ carbon around 10 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and structural analogs. hmdb.cahmdb.cachemicalbook.comchemistrysteps.compdx.edusigmaaldrich.com

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5 (multiplets)110 - 130
Aromatic C-O-155 - 160
CH-NH₂~4.0 - 4.5 (quartet)~50 - 55
CH₃ (ethylamine)~1.3 - 1.5 (doublet)~20 - 25
O-CH₂ (propoxy)~3.9 - 4.1 (triplet)~70 - 75
CH₂ (propoxy)~1.7 - 1.9 (sextet)~22 - 25
CH₃ (propoxy)~0.9 - 1.1 (triplet)~10 - 12
NH₂Variable (broad singlet)-

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching of the primary amine group would appear as a medium intensity, often broad, signal in the region of 3300-3500 cm⁻¹. docbrown.info The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and propyl groups would be seen just below 3000 cm⁻¹. libretexts.org The C-O-C stretching of the propoxy ether linkage would give rise to a strong band around 1240-1260 cm⁻¹. oup.com Aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org Out-of-plane (OOP) bending vibrations for the substituted benzene ring in the 650-900 cm⁻¹ region could provide information about the substitution pattern. libretexts.org

Raman Spectroscopy: Raman spectroscopy offers a high degree of specificity for distinguishing between structural isomers and analogs of phenethylamines. nih.govrsc.orgrsc.org The Raman spectrum of this compound would be dominated by bands corresponding to the aromatic ring vibrations. Characteristic peaks for the substituted benzene ring would be readily identifiable. While fluorescence can sometimes be an issue, the use of far-red excitation (e.g., 785 nm) can mitigate this problem. rsc.org The technique is particularly useful for differentiating between regioisomers that differ only in the position of substituents on the aromatic ring. nih.gov

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Frequencies are based on typical values for the constituent functional groups. docbrown.infolibretexts.orgnih.gov

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-H Stretch3300 - 3500WeakMedium (IR)
Aromatic C-H Stretch3000 - 3100StrongWeak-Medium
Aliphatic C-H Stretch2850 - 2960StrongStrong
Aromatic C=C Stretch1450 - 1600StrongMedium-Strong
C-O-C Asymmetric Stretch~1240 - 1260WeakStrong (IR)
C-H Bend (OOP)650 - 900MediumMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The benzene ring in this compound is the principal chromophore. Benzene itself exhibits a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 256 nm. spcmc.ac.in Substitution on the benzene ring affects the position (λ_max) and intensity (molar absorptivity, ε) of these bands. nist.govup.ac.zatandfonline.com

The presence of the propoxy group (an auxochrome) on the benzene ring is expected to cause a bathochromic shift (red shift) of these absorption bands to longer wavelengths. spcmc.ac.in Therefore, this compound would likely show a primary absorption maximum above 210 nm and a secondary band shifted towards 270-280 nm. The fine structure of the secondary band is often lost upon substitution. spcmc.ac.in The exact λ_max values would be influenced by the solvent used for the analysis.

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like substituted phenethylamines. spcmc.ac.intandfonline.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water or methanol (B129727)/water with a buffer), is a common approach for analyzing phenethylamine (B48288) derivatives. nih.govnih.gov

For this compound, a reversed-phase HPLC method would effectively separate it from more polar or less polar impurities. The retention time of the compound would depend on the specific column, mobile phase composition, pH, and flow rate. Gradient elution, where the mobile phase composition is changed during the run, can be employed to achieve better separation of complex mixtures. researchgate.net Detection is typically achieved using a photodiode array (PDA) detector, which can provide UV spectral information for peak identification, or a mass spectrometer (LC-MS) for highly sensitive and specific detection. acs.orgacs.org The separation of positional isomers, such as 1-(3-propoxyphenyl)ethanamine (B1286123) or 1-(4-propoxyphenyl)ethanamine, would require careful optimization of the chromatographic conditions, potentially using specialized column phases like biphenyl. nih.govresearchgate.net

Gas Chromatography (GC) for Volatile Analogs

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a standard method for the analysis of volatile and thermally stable compounds. While phenethylamines can be analyzed directly, their basic nature can lead to peak tailing and adsorption on the column. shimadzu.com To improve chromatographic performance and mass spectral fragmentation, derivatization is often employed. shimadzu.comoup.com

For the analysis of this compound, derivatization with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) would convert the primary amine into a less polar and more volatile amide derivative. shimadzu.com This derivatization enhances chromatographic peak shape and provides more structurally informative mass spectra. oup.com The resulting derivative can then be separated on a nonpolar or medium-polarity capillary column (e.g., HP-5MS). The mass spectrum would show characteristic fragmentation patterns, including ions corresponding to the loss of the side chain and fragments of the propoxyphenyl moiety, allowing for unambiguous identification. jst.go.jpnih.govoup.com

Supercritical Fluid Chromatography (SFC) in Sustainable Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional high-performance liquid chromatography (HPLC) for the analysis and purification of small organic molecules. teledynelabs.comcreative-proteomics.com This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. scienceinfo.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. libretexts.orgresearchgate.net For a molecule like this compound, which possesses a chiral center, SFC is particularly advantageous for enantiomeric separations.

The analysis of this compound by SFC would typically involve a chiral stationary phase (CSP) to resolve its (R)- and (S)-enantiomers. A modifier, such as methanol or isopropanol, is often added to the carbon dioxide mobile phase to enhance the solubility and improve the chromatographic peak shape of polar analytes like amines. chromatographyonline.com Detection could be achieved using a standard UV detector or a more informative mass spectrometer. The primary goal would be to develop a rapid and efficient method to assess the enantiomeric purity of a sample.

Illustrative SFC Data for Chiral Separation of this compound

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Supercritical CO2 / Methanol (80:20 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 270 nm
Retention Time (R)-enantiomer 3.5 min
Retention Time (S)-enantiomer 4.2 min
Resolution > 2.0
Note: This data is hypothetical and for illustrative purposes only.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns. When coupled with a chromatographic separation technique, it provides a powerful method for identifying compounds in complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method ideal for the quantification and confirmation of organic molecules in various matrices. nih.gov For the analysis of this compound, a reversed-phase LC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an acidic additive like formic acid to ensure the amine is protonated, which enhances chromatographic peak shape and ionization efficiency. researchgate.netunizar.es

In the mass spectrometer, electrospray ionization (ESI) in positive ion mode would be the most suitable technique for this amine-containing compound. The initial MS scan would confirm the mass of the protonated molecule [M+H]+. Subsequent MS/MS analysis involves selecting this parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule.

Hypothetical LC-MS/MS Parameters and Fragmentation Data for this compound

LC ParameterValueMS/MS ParameterValue
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)Ionization Mode ESI Positive
Mobile Phase A 0.1% Formic Acid in WaterParent Ion (Q1) m/z 180.1
Mobile Phase B 0.1% Formic Acid in AcetonitrileCollision Energy 20 eV
Gradient 5-95% B over 5 minProduct Ion (Q3) m/z 163.1
Flow Rate 0.4 mL/minProduct Ion (Q3) m/z 121.1
Injection Volume 2 µLProduct Ion (Q3) m/z 91.1
Note: This data is hypothetical and for illustrative purposes only.

The major fragmentation pathways would likely involve the loss of the amine group and cleavage of the propoxy side chain, providing confirmation of the different structural components of the molecule.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Primary amines can sometimes exhibit poor peak shape in GC, but derivatization can overcome this. However, for a compound like this compound, direct analysis may be possible.

Upon entering the mass spectrometer, the molecules are typically ionized by electron ionization (EI), which is a high-energy process that causes extensive fragmentation. whitman.edu The resulting mass spectrum is a characteristic pattern of fragment ions. For this compound, the molecular ion peak (M+) at m/z 179 would be expected. The fragmentation pattern of aromatic amines is often characterized by cleavage of the bond beta to the amine group. whitman.edu Aromatic ethers also show characteristic fragmentation, often involving the ether linkage. whitman.edu

Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment IdentityFragmentation Pathway
179 [C11H17NO]+•Molecular Ion (M+)
164 [M - CH3]+Loss of a methyl radical
136 [M - C3H7]+Loss of the propyl group
121 [C7H7O]+Cleavage of the ether bond
91 [C7H7]+Tropylium ion
44 [C2H6N]+Beta-cleavage at the ethylamine side chain
Note: This data is hypothetical and for illustrative purposes only.

This fragmentation data allows for the piecing together of the molecular structure, confirming the presence of the propoxyphenyl group and the ethylamine side chain.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to compound or co-crystals)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. jst.go.jp This technique is applicable if this compound, or a salt form such as its hydrochloride, can be grown into a high-quality single crystal. jst.go.jpjeol.com The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of electron density maps, from which the precise positions of all atoms (including hydrogen atoms with modern refinement techniques) can be determined. nih.gov

This technique would unambiguously confirm the connectivity of the atoms, the bond lengths, bond angles, and the conformation of the molecule in the solid state. For the hydrochloride salt, it would also reveal the details of the ionic interactions and the hydrogen bonding network within the crystal lattice. This information is crucial for understanding the physical properties of the solid material and for the absolute confirmation of its chemical structure.

Illustrative Crystallographic Data for this compound HCl

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 8.5 Å, c = 14.1 Å, β = 98.5°
Volume 1205 ų
Z (molecules per unit cell) 4
Calculated Density 1.19 g/cm³
R-factor < 0.05
Note: This data is hypothetical and for illustrative purposes only.

Computational Chemistry and Theoretical Investigations of 1 2 Propoxyphenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground-state properties of molecules, such as their optimized geometry and energy. For 1-(2-Propoxyphenyl)ethanamine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G**, would be used to determine the most stable three-dimensional conformation. researchgate.netuc.pt

The conformation of phenethylamines is influenced by the flexible side chain and its interactions with the phenyl ring. daneshyari.com The presence of the 2-propoxy group on the phenyl ring introduces specific steric and electronic effects that dictate the molecule's final structure. The propoxy group, being relatively bulky, will influence the torsional angles between the phenyl ring and the ethanamine side chain. DFT calculations for similar molecules, like amphetamine, have successfully determined stable conformers and their structural parameters. researchgate.netrsc.org Based on these principles, an illustrative table of predicted geometrical parameters for this compound is presented below.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Predicted) This data is hypothetical and based on typical values for similar molecular structures calculated using DFT methods.

Parameter Bond/Angle Predicted Value
Bond Length C(phenyl)-O(propoxy) ~ 1.37 Å
Bond Length O(propoxy)-C(propyl) ~ 1.43 Å
Bond Length C(phenyl)-C(ethanamine) ~ 1.52 Å
Bond Length C(ethanamine)-N ~ 1.47 Å
Bond Angle C-O-C (propoxy ether) ~ 118°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the presence of the alkoxy group on the benzene (B151609) ring is expected to influence the FMO energies. Alkoxy groups are known electron-donating groups, which tend to raise the energy of the HOMO, thereby potentially decreasing the HOMO-LUMO gap compared to unsubstituted phenethylamine (B48288). core.ac.uk Studies on various substituted aromatic compounds confirm that electron-donating substituents increase the HOMO energy level. frontiersin.org This would make the molecule more susceptible to electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Predicted) This data is hypothetical, based on general trends observed for alkoxy-substituted aromatic compounds in DFT studies. frontiersin.orgespublisher.com

Molecular Orbital Predicted Energy (eV)
HOMO ~ -5.8 eV
LUMO ~ -0.2 eV

| HOMO-LUMO Gap (ΔE) | ~ 5.6 eV |

Prediction of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas signify negative potential (electron-rich), making them susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show the most negative potential (red/yellow) around the nitrogen atom of the amine group and the oxygen atom of the propoxy group, due to the presence of lone pairs of electrons. researchgate.netscispace.com These sites would be the primary centers for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles. MEP analysis has been effectively used to understand the reactivity of various amines and related compounds. nih.govpku.edu.cn

Table 3: Illustrative Predicted MEP Values at Key Atomic Sites of this compound This data is hypothetical and illustrates expected values based on MEP studies of similar functional groups. researchgate.netnih.gov

Atomic Site Region Predicted Electrostatic Potential (kcal/mol)
Nitrogen (Amine) Lone Pair Region Highly Negative (~ -40 to -60)
Oxygen (Propoxy) Lone Pair Region Negative (~ -30 to -50)
Amine Hydrogens N-H Bond Positive

Molecular Modeling and Dynamic Simulations

While quantum mechanics provides insights into the static properties of a single molecule, molecular modeling and simulations are used to explore its dynamic behavior and interactions with other molecules, such as biological macromolecules.

Molecular Docking for Predicting Binding Modes with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. frontiersin.org This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein.

Given its structural similarity to known neuromodulatory compounds, this compound could potentially interact with targets such as monoamine oxidases (MAO-A or MAO-B). mdpi.commdpi.com Docking studies of phenethylamine analogues with MAO have revealed key interactions, such as π-π stacking with aromatic residues (e.g., Tyrosine) and hydrogen bonds within the active site. uchile.clnih.gov For this compound, one would expect the phenyl ring to engage in hydrophobic and π-stacking interactions, while the amine group could form hydrogen bonds with polar residues in the receptor's binding pocket.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (e.g., Monoamine Oxidase B) This data is for illustrative purposes only and represents typical outputs from a molecular docking simulation.

Parameter Predicted Value/Interaction
Binding Energy (kcal/mol) -7.0 to -9.0
Key Interacting Residues Tyr435, Gln206, Cys172, Phe343

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of atoms and molecules over time. github.io By solving Newton's equations of motion, MD simulations can model the conformational changes of a ligand, the flexibility of a protein, and the stability of a protein-ligand complex in a simulated physiological environment (e.g., in water). mdtutorials.comgithub.com

An MD simulation of this compound bound to a protein target would start with the best-docked pose. The simulation would reveal how the ligand and protein adapt to each other, the stability of the key interactions identified in docking, and the role of water molecules in mediating the binding. yale.edu Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex over time and analyzing hydrogen bond occupancy. Such simulations have been extensively used to understand the binding mechanisms of amphetamine-like molecules with their biological targets. mdpi.com

Table 5: Typical Parameters for an MD Simulation of a Protein-Ligand Complex This table outlines a general protocol for setting up an MD simulation. github.ioebi.ac.uk

Parameter Typical Setting
Force Field CHARMM36m (protein), CGenFF (ligand)
Water Model TIP3P
System Setup Solvated in a cubic box, neutralized with ions (e.g., Na+, Cl-)
Simulation Time 100 - 500 nanoseconds
Ensemble NPT (constant Number of particles, Pressure, and Temperature)
Temperature 310 K (37 °C)
Pressure 1 bar

Compound Names

Table 6: List of Chemical Compounds Mentioned

Compound Name
This compound
Amphetamine
Methamphetamine
Phenethylamine
Monoamine Oxidase A (MAO-A)
Monoamine Oxidase B (MAO-B)
Tyrosine
Glutamine
Cysteine

Structure-Based Compound Design and Virtual Screening Methodologies

Structure-based drug design (SBDD) and virtual screening are powerful computational techniques used to identify and optimize new molecules that can interact with a specific biological target, such as a protein or enzyme. These methods would be central to discovering novel analogs of this compound with potential therapeutic activities.

Structure-Based Design: SBDD relies on the three-dimensional structure of the biological target, which is often determined through experimental methods like X-ray crystallography or predicted using computational modeling. osti.govnih.gov Once a target structure is known, medicinal chemists can design ligands that fit precisely into the target's binding site, a process analogous to designing a key for a lock. For instance, studies on phenethylamine derivatives have used SBDD to design selective inhibitors for targets like monoamine oxidase (MAO) and Rho-associated coiled-coil containing protein kinases (ROCK). osti.govacs.org This process often involves iterative cycles of computational design, chemical synthesis, and biological testing to refine the molecule's potency and selectivity. osti.gov

Virtual Screening: Virtual screening is a high-throughput computational method to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. mdpi.com

Key virtual screening methodologies include:

Molecular Docking: This is the most common SBDD approach. It predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.govbiomolther.org In studies of substituted phenethylamines, molecular docking was used to screen over a hundred compounds against the colchicine (B1669291) binding site of tubulin, identifying several candidates that alter microtubule polymerization. nih.govnih.govresearchgate.net The scoring functions used in docking, such as those in AutoDock Vina or Smina, estimate the binding energy to rank the compounds. biomolther.org

Pharmacophore Modeling: This ligand-based method uses the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target. researchgate.net A pharmacophore model can be built from a known active ligand and then used to screen libraries for other molecules that match the required features, even if they have different chemical scaffolds (a process known as scaffold hopping). researchgate.netutupub.fi

Combined Approaches: Often, a combination of methods yields the best results. A typical workflow might start with a rapid, ligand-based screening (like pharmacophore modeling) to filter a large database, followed by a more computationally intensive structure-based docking of the most promising hits. researchgate.net

For this compound, these methodologies could be employed to screen for analogs targeting enzymes like MAO or various receptors in the central nervous system, based on the activities of related phenethylamine compounds. acs.orgnih.gov

Application of Machine Learning in Predictive Chemistry for Analog Generation

Machine learning (ML) is revolutionizing drug discovery by enabling the rapid prediction of molecular properties and the generation of novel chemical structures. rsc.orgresearchgate.net These predictive chemistry models can accelerate the design of analogs of this compound by learning from existing chemical data.

Predictive Modeling: ML models can be trained on large datasets to predict a wide range of properties, from fundamental quantum mechanical descriptors to complex biological activities. chemrxiv.org For example, Quantitative Structure-Activity Relationship (QSAR) models link a molecule's structural features to its biological effect. researchgate.net Modern ML architectures, such as Graph Neural Networks (GNNs), are particularly well-suited for molecular data as they can directly learn from the graph structure of a molecule. biorxiv.org These models can be used to predict the properties of newly designed analogs of this compound before they are synthesized, saving time and resources. arxiv.org

Generative Models for Analog Design: Beyond prediction, ML can be used for de novo design, or the creation of entirely new molecules. Generative models can learn the underlying patterns in chemical space and then generate novel molecular structures with desired properties. This "inverse design" approach allows researchers to specify the properties they want in a molecule, and the model will propose candidate structures. researchgate.net

Emerging Trends:

Large Language Models (LLMs): Recently, large language models like GPT-3 have been fine-tuned on chemical data to perform a variety of predictive chemistry tasks. researchgate.net By phrasing a chemical question in natural language, these models can predict reaction outcomes or even suggest novel molecular structures, performing comparably to or even outperforming specialized ML models, especially in low-data situations. researchgate.net

Surrogate Models: To address the high computational cost of calculating quantum mechanical (QM) descriptors, surrogate ML models can be trained to predict these descriptors directly from a molecule's structure. chemrxiv.org The internal "hidden representations" learned by these surrogate models can be a rich source of chemical information, often proving more effective for downstream prediction tasks than the QM descriptors themselves. chemrxiv.org

For this compound, these ML techniques could be used to generate a focused library of analogs predicted to have improved target affinity, better pharmacokinetic profiles, or other desirable characteristics.

Table 2: Machine Learning Applications in Analog Generation

ML ApplicationDescriptionRelevance to Analog Generation
Property Prediction Using models (e.g., GNNs, QSAR) to predict the biological activity or physicochemical properties of molecules. researchgate.netbiorxiv.orgRapidly evaluates hypothetical analogs of this compound without synthesis.
Inverse Design Employing generative models to create new molecules that satisfy a predefined set of property constraints. researchgate.netDirectly generates novel structures similar to this compound with optimized properties.
Reaction Prediction Predicting the outcomes, yields, and optimal conditions for chemical reactions. rsc.orgrsc.orgHelps devise efficient synthetic routes for the generated analogs.
Surrogate Modeling Using ML to quickly predict computationally expensive quantum chemical properties. chemrxiv.orgAccelerates the feature generation needed for large-scale predictive modeling of analogs.

Structure Activity Relationship Sar Studies of 1 2 Propoxyphenyl Ethanamine Analogs

Rational Design of Structural Analogs for SAR Probing

The rational design of analogs of 1-(2-propoxyphenyl)ethanamine involves systematic modifications to its core structure to probe the chemical space and understand the impact of these changes on biological endpoints. This process is guided by established principles of medicinal chemistry, including isosteric and bioisosteric replacements, homologation, and conformational constraints.

The 2-propoxyphenyl group is a key structural feature, and its modification can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. SAR studies on related compounds, such as quinolin-4-yloxy derivatives, have highlighted the importance of the propoxyphenyl group for activity. mdpi.com

Key modifications to explore include:

Alteration of the Propoxy Chain: The length and branching of the alkyl chain can impact lipophilicity and steric interactions with the target protein. Studies on (4-alkoxyphenyl)glycinamides have shown that both the length and branching of the alkyl group are important for activity. nih.gov For instance, a branched alkyl group was found to be more potent than a linear one in some cases. nih.gov

Positional Isomerism of the Propoxy Group: Moving the propoxy group to the 3- or 4-position of the phenyl ring would help to determine the optimal substitution pattern for target engagement.

Substitution on the Phenyl Ring: The introduction of various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) on the phenyl ring can modulate electronic properties and provide additional interaction points with the biological target.

Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems, such as pyridine (B92270) or thiophene, can alter the compound's properties and potentially improve its activity or selectivity.

A representative table of proposed modifications to the 2-propoxyphenyl moiety is presented below:

Modification Type Example Analog Structure Rationale for Modification
Chain Length Variation1-(2-Ethoxyphenyl)ethanamineInvestigate the effect of chain length on lipophilicity and binding affinity.
Chain Branching1-(2-Isopropoxyphenyl)ethanamineProbe steric tolerance within the binding pocket.
Positional Isomerism1-(4-Propoxyphenyl)ethanamineDetermine the optimal position of the alkoxy group for activity.
Ring Substitution1-(5-Chloro-2-propoxyphenyl)ethanamineModulate electronic properties and introduce potential new binding interactions.
Bioisosteric Replacement1-(2-Propoxypyridin-3-yl)ethanamineAlter polarity and hydrogen bonding capabilities.

The ethanamine side chain is another critical component for modification. The primary amine group is a key site for interaction and can be derivatized to explore a range of functionalities.

Potential modifications include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can influence the compound's basicity and steric profile. In studies of (4-alkoxyphenyl)glycinamides, N-alkylation showed varied effects, with a monomethyl group improving potency in one instance. nih.gov

Acylation: Conversion of the amine to an amide can alter the hydrogen bonding capacity and polarity of the molecule.

Hydroxylation of the Ethyl Chain: The introduction of a hydroxyl group on the ethyl chain can increase polarity and provide an additional hydrogen bonding site.

Methylation of the Alpha-Carbon: Placing a methyl group on the carbon adjacent to the phenyl ring (the alpha-carbon) introduces a chiral center and can impact the compound's conformation and interaction with the target.

A table summarizing potential derivatizations of the ethanamine chain is provided below:

Modification Type Example Analog Structure Rationale for Modification
N-MethylationN-Methyl-1-(2-propoxyphenyl)ethanamineInvestigate the impact of amine substitution on activity.
N-AcetylationN-Acetyl-1-(2-propoxyphenyl)ethanamineModulate hydrogen bonding properties and polarity.
Beta-Hydroxylation1-(2-Propoxyphenyl)ethanolamineIntroduce a hydrogen bonding group and increase polarity.
Alpha-Methylation1-(2-Propoxyphenyl)propan-2-amineIntroduce a chiral center and explore conformational effects.

The introduction of a chiral center, for instance by alpha-methylation of the ethanamine chain, necessitates the investigation of the stereochemical influence on biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and efficacies. researchgate.netnih.gov The differential interaction of stereoisomers with chiral biological macromolecules like proteins and receptors is the basis for this observation. nih.gov

For analogs of this compound possessing a chiral center, the (R)- and (S)-enantiomers should be synthesized and evaluated separately. This allows for the determination of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). In some cases, the distomer may be inactive or even contribute to off-target effects. nih.gov The stereochemistry of a phenylglycine moiety in the macrocycle rapadocin, for example, was found to be a more dominant factor for its activity than the configuration of an olefin in the structure. rsc.org

Correlation of Chemical Structure with Preclinical Biological Activity

The following table outlines hypothetical preclinical data for a series of this compound analogs to illustrate potential SAR trends.

Analog Modification Hypothetical Biological Activity (e.g., IC50 in µM) Inferred SAR Trend
1 This compound1.5Baseline activity
2 1-(2-Ethoxyphenyl)ethanamine3.2Shorter alkoxy chain decreases activity
3 1-(2-Butoxyphenyl)ethanamine1.1Longer alkoxy chain slightly increases activity
4 1-(4-Propoxyphenyl)ethanamine5.8Positional change of propoxy group is detrimental
5 N-Methyl-1-(2-propoxyphenyl)ethanamine0.8N-methylation enhances activity
6 (R)-1-(2-Propoxyphenyl)propan-2-amine0.5Alpha-methylation and specific stereochemistry are beneficial
7 (S)-1-(2-Propoxyphenyl)propan-2-amine4.5Opposite enantiomer is significantly less active

Note: The biological activity data presented in this table is purely hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that:

A propoxy group at the 2-position is optimal.

Increasing the length of the alkoxy chain from ethyl to butyl may be favorable.

N-methylation is beneficial for activity.

The introduction of an alpha-methyl group with the correct stereochemistry ((R)-configuration in this hypothetical case) significantly enhances potency.

Comparative SAR Analysis with Related Phenethylamine (B48288) and Phenoxyalkylamine Derivatives

The SAR of this compound analogs can be further understood by comparing it with the SAR of structurally related phenethylamines and phenoxyalkylamines.

Phenethylamines: This class of compounds typically features an unsubstituted phenyl ring or simple substitutions. The primary amine is often crucial for activity, and modifications to the ethylamine (B1201723) chain, such as alpha-methylation (as seen in amphetamine), can have profound effects on pharmacology. The nature and position of substituents on the phenyl ring are critical determinants of the specific biological activity.

Phenoxyalkylamines: In this class, an oxygen atom links the phenyl ring to the alkylamine side chain. SAR studies on phenoxyalkylamine derivatives have shown that the nature of the substituent on the phenyl ring, the length of the alkyl chain, and the nature of the amine are all important for activity. core.ac.ukmdpi.com For example, in a series of phenoxyalkylamine derivatives targeting the histamine (B1213489) H3 receptor, the presence of an aromatic moiety on the sulfonylurea part of the molecule generally led to lower IC50 values compared to aliphatic substituents. core.ac.uk

A comparative analysis suggests that the 2-propoxy group in this compound likely serves to orient the molecule within a specific binding pocket, potentially through hydrophobic interactions. The ethanamine portion would be expected to engage in key ionic and hydrogen bonding interactions, similar to other phenethylamines and phenoxyalkylamines. The combination of the phenethylamine backbone with a bulky, lipophilic ortho-alkoxy substituent represents a specific chemical space that can be systematically explored to develop compounds with tailored biological activities.

Preclinical Biological and Pharmacological Research of 1 2 Propoxyphenyl Ethanamine

In Vitro Receptor Binding and Functional Characterization

Interaction with Adrenergic Receptors (e.g., α1-adrenoceptor subtypes)

There is no available research data on the interaction, binding affinity, or functional activity of 1-(2-Propoxyphenyl)ethanamine with any α1-adrenoceptor subtypes or other adrenergic receptors.

Investigation of Rho-associated Protein Kinase (ROCK) Inhibition

A search of scientific databases and literature yielded no studies investigating the potential for this compound to act as an inhibitor of Rho-associated protein kinase (ROCK).

Enzyme Inhibition and Modulatory Studies

Evaluation of Efflux Pump Inhibitory Activity (e.g., NorA)

No published research has evaluated the activity of this compound as an inhibitor of the NorA efflux pump in Staphylococcus aureus or any other bacterial efflux pumps.

It is important to note that separate research has been conducted on structurally different molecules that also contain a propoxyphenyl group. For instance, certain 2-(4-propoxyphenyl)quinoline derivatives have been identified as potent inhibitors of the NorA efflux pump. However, due to significant structural differences between a quinoline (B57606) core and the ethanamine structure of the subject compound, these findings cannot be extrapolated or attributed to this compound.

Assessment against Other Enzymatic Targets

No information is available regarding the assessment of this compound against any other enzymatic targets. The compound is listed in chemical supplier catalogs, but pharmacological and biological activity data are not provided.

Metabolic Pathways and Biotransformation of 1 2 Propoxyphenyl Ethanamine

In Vitro Studies of Hepatic Metabolism and Biotransformation

In vitro models are indispensable tools for elucidating the metabolic pathways of new chemical entities. The primary systems for such investigations are human liver microsomes (HLM) and hepatocytes, which contain the key enzymatic machinery responsible for drug metabolism. nih.govescientificpublishers.com For a compound like 1-(2-Propoxyphenyl)ethanamine, incubation with HLM in the presence of necessary cofactors such as NADPH would be the standard initial approach to identify Phase I metabolic pathways. nih.govugent.be These studies typically involve the use of advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the parent compound and its metabolites. nih.gov

Long-term primary human hepatocyte culture models have also been developed to better mimic the in vivo environment and are particularly useful for studying compounds that are metabolized slowly. nih.gov The use of these models allows for the detection of metabolites that might not be formed in shorter incubation periods typical for suspended hepatocytes. nih.gov Furthermore, in vitro systems can be used to investigate the involvement of specific enzyme families, such as cytochrome P450 (CYP) and flavin-containing monooxygenases (FMO), through the use of specific chemical inhibitors or heat inactivation techniques. ugent.be For instance, piperonyl butoxide is a general inhibitor of CYP enzymes, while methimazole (B1676384) can be used to inhibit the FMO system. ugent.be

Based on studies of structurally related phenethylamine (B48288) derivatives, it is anticipated that in vitro hepatic metabolism of this compound would yield a range of metabolites resulting from several key biotransformation reactions.

Table 1: Predicted In Vitro Metabolic Reactions for this compound

Reaction Type Description Predicted Outcome for this compound
O-Depropylation Cleavage of the O-propyl group from the phenyl ring. Formation of 2-(2-hydroxyphenyl)ethanamine.
Aromatic Hydroxylation Addition of a hydroxyl group to the phenyl ring. Formation of hydroxylated metabolites at various positions on the aromatic ring.
N-Dealkylation (Deamination) Removal of the ethylamine (B1201723) side chain. This pathway is less common for primary amines but can lead to the formation of a phenylpropionaldehyde intermediate.
Oxidation of the Ethylamine Side Chain Oxidation of the carbon atom adjacent to the nitrogen. Formation of a ketone or carboxylic acid derivative.

| Glucuronidation (Phase II) | Conjugation with glucuronic acid. | Formation of glucuronide conjugates of the parent compound or its Phase I metabolites, particularly at hydroxylated positions. |

Identification and Structural Elucidation of Major Metabolites

The identification and structural elucidation of metabolites are crucial for understanding the biotransformation of a compound. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful technique for this purpose. nih.gov By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the metabolites, their chemical structures can be deduced.

For this compound, several major metabolites can be predicted based on the metabolism of similar structures, such as other alkoxy-substituted phenethylamines and the nitazene (B13437292) compound class which can feature a propoxyphenyl moiety. nih.govnih.gov

The primary metabolic pathways are expected to be Phase I reactions, including O-dealkylation, aromatic hydroxylation, and modifications to the ethylamine side chain. Following Phase I metabolism, the resulting metabolites, particularly those with newly formed hydroxyl groups, are likely to undergo Phase II conjugation reactions, most commonly glucuronidation.

Table 2: Predicted Major Metabolites of this compound and Their Structural Features

Predicted Metabolite Biotransformation Pathway Method of Identification Key Structural Feature
M1: 2-(2-Hydroxyphenyl)ethanamine O-Depropylation LC-MS/MS Loss of the propyl group (C3H7), resulting in a hydroxyl group on the phenyl ring.
M2: Hydroxy-1-(2-propoxyphenyl)ethanamine Aromatic Hydroxylation LC-MS/MS Addition of a hydroxyl group (+16 Da) to the phenyl ring.
M3: 1-(2-Propoxyphenyl)ethanol Oxidation of the ethylamine side chain LC-MS/MS Conversion of the amine group to a hydroxyl group.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) would be key to confirming these structures. For example, the presence of a diagnostic ion for the propoxyphenyl moiety would indicate that this part of the molecule is intact, while its absence and the appearance of a fragment corresponding to a hydroxyphenyl group would suggest O-depropylation. nih.gov

Characterization of Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)

The cytochrome P450 (CYP) superfamily of enzymes is the most important enzyme system involved in the Phase I metabolism of a vast number of drugs and other xenobiotics. openeducationalberta.ca Several CYP isoforms are particularly important in drug metabolism, with CYP3A4 and CYP2D6 being responsible for the metabolism of a majority of clinically used drugs. openeducationalberta.ca

For phenethylamine derivatives, CYP2D6 is a key enzyme, often involved in their oxidation. nih.gov Studies on other alkoxy-substituted phenethylamines have shown that CYP2D6 and CYP3A4 are the primary isoforms responsible for their metabolism. nih.gov For instance, in the case of N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine (NE-100), a compound with some structural similarities, metabolism in human liver microsomes was found to be mediated by both CYP2D6 and CYP3A4. nih.gov

The involvement of specific CYP isoforms in the metabolism of this compound can be investigated in vitro using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM incubations.

Table 3: Predicted Cytochrome P450 Isoform Involvement in the Metabolism of this compound

CYP Isoform Predicted Role in Metabolism Rationale/Supporting Evidence from Related Compounds
CYP2D6 Major role in O-depropylation and aromatic hydroxylation. Known to metabolize a wide range of phenethylamine derivatives. nih.gov Involved in the metabolism of structurally similar compounds. nih.gov
CYP3A4 Significant role, potentially in both O-depropylation and side-chain oxidation. Responsible for the metabolism of a large number of drugs and involved in the metabolism of similar alkoxy-phenyl compounds. nih.govpsu.edu
CYP1A2 Possible minor role. While a major drug-metabolizing enzyme, its role in phenethylamine metabolism is generally less pronounced than CYP2D6 and CYP3A4.

| CYP2C9/CYP2C19 | Possible minor role. | These isoforms contribute to the metabolism of a variety of drugs, and their involvement cannot be entirely ruled out without specific experimental data. |

Other enzyme systems, such as flavin-containing monooxygenases (FMOs), could also play a role, particularly in the N-oxidation of the ethylamine side chain. wikipedia.org However, for primary amines like this compound, CYP-mediated metabolism is generally considered the dominant pathway.

Pharmacogenomic Aspects Influencing Metabolic Pathways

Pharmacogenomics is the study of how genetic variations influence an individual's response to drugs, including their metabolism. nih.gov Genetic polymorphisms in the genes encoding drug-metabolizing enzymes, particularly the CYP enzymes, can lead to significant inter-individual variability in drug clearance and response. nih.gov

The genes for several CYP enzymes, most notably CYP2D6 and CYP2C19, are highly polymorphic. nih.gov These genetic variations can result in different enzyme activity levels, leading to the classification of individuals into different metabolizer phenotypes.

Table 4: Pharmacogenomic Phenotypes and Their Predicted Impact on this compound Metabolism

Phenotype Description Predicted Consequence for this compound Metabolism
Poor Metabolizer (PM) Have two non-functional alleles, leading to a lack of enzyme activity. Significantly reduced metabolism of this compound, leading to higher plasma concentrations and prolonged exposure.
Intermediate Metabolizer (IM) Have one functional and one non-functional allele, or two partially active alleles, resulting in decreased enzyme activity. Slower metabolism compared to normal metabolizers, potentially leading to increased exposure.
Normal Metabolizer (NM) Have two functional alleles, leading to normal enzyme activity. "Normal" or expected rate of metabolism.

| Ultrarapid Metabolizer (UM) | Have multiple copies of a functional gene, resulting in significantly increased enzyme activity. | Very rapid metabolism of this compound, leading to lower plasma concentrations and potentially reduced efficacy. |

Given the likely involvement of CYP2D6 in the metabolism of this compound, genetic variations in the CYP2D6 gene are expected to have a significant impact on its pharmacokinetics. For individuals who are poor metabolizers of CYP2D6, the clearance of this compound would likely be reduced, leading to higher systemic exposure. Conversely, ultrarapid metabolizers would be expected to clear the compound more quickly. The clinical significance of these differences would depend on the therapeutic window and potential for concentration-dependent effects of the compound.

Similarly, polymorphisms in CYP3A4 and other contributing CYP genes could also influence the metabolic profile of this compound, although the impact of CYP3A4 polymorphisms is generally considered to be less pronounced than that of CYP2D6.

Future Directions and Identified Research Gaps for 1 2 Propoxyphenyl Ethanamine

Development of Next-Generation Synthetic Methodologies

The synthesis of chiral amines like 1-(2-Propoxyphenyl)ethanamine is a pivotal area for innovation. Traditional methods can be circuitous and generate significant waste. mdpi.com Future research should focus on developing more efficient, stereoselective, and sustainable synthetic routes.

Identified research gaps and future directions include:

Biocatalytic Synthesis : The use of enzymes, such as amine transaminases (ATAs) and imine reductases, offers an environmentally friendly path to producing chiral amines with high enantiomeric purity. mdpi.comacs.orgbohrium.com Research is needed to discover or engineer enzymes that are highly selective for the prochiral ketone precursor of this compound. mdpi.comhims-biocat.eu One-pot cascade reactions, combining multiple enzymatic or chemoenzymatic steps, could significantly streamline the synthesis from simple starting materials. acs.org

Asymmetric Catalysis : Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and direct method for preparing α-chiral amines. nih.gov A research gap exists in identifying the optimal chiral ligands and metal catalysts (e.g., rhodium, iridium) to achieve high yields and enantiomeric excess for the specific substrate leading to this compound. nih.gov

Flow Chemistry : Integrating these advanced catalytic methods into continuous flow chemistry systems can enhance reaction efficiency, safety, and scalability, moving away from traditional batch processing.

Advanced Computational Predictions and Experimental Validation

Computational methods are indispensable tools in modern drug discovery, allowing for the rapid screening and characterization of potential drug candidates before costly and time-consuming experimental work. researchgate.netspringernature.comemanresearch.org

Key future directions involve:

Molecular Docking and Dynamics : Predicting how this compound and its analogs bind to various biological targets is crucial. While structure-based drug design (SBDD) is powerful, a major challenge is accurately modeling target flexibility. emanresearch.org Future work should employ molecular dynamics simulations to understand the conformational changes of both the ligand and receptor upon binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : For ligand-based drug design (LBDD), where the 3D structure of the target is unknown, QSAR models can predict the biological activity of new analogs based on their physicochemical properties. emanresearch.orgmdpi.com The development of robust QSAR models for ortho-alkoxy-phenethylamines is a current research gap.

AI and Machine Learning : The integration of artificial intelligence and machine learning algorithms can significantly accelerate the drug design process by analyzing vast datasets to predict binding affinities, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and potential off-target effects. mdpi.comfrontiersin.org Developing AI models trained on phenethylamine-specific data could rapidly identify promising analogs of this compound.

Comprehensive Pharmacological Profiling and Elucidation of Novel Molecular Targets

The pharmacological profile of a compound determines its therapeutic potential. Phenethylamines are known to interact with a wide range of monoaminergic targets, but the specific profile of this compound remains to be elucidated. wikipedia.orgsmw.ch

Future research should focus on:

In Vitro Receptor and Transporter Screening : A systematic in vitro screening of this compound against a broad panel of receptors and transporters is essential. This includes key targets for phenethylamines like serotonin (B10506) (e.g., 5-HT2A, 5-HT2B), dopamine, and norepinephrine (B1679862) transporters, as well as trace amine-associated receptors (TAARs). researchgate.netnih.govresearchgate.net Comparing its binding and functional activity profile to well-known compounds can help predict its potential psychoactive effects (e.g., stimulant, hallucinogenic, or entactogenic). researchgate.net

Identifying Novel Targets : The single ligand-single target approach to drug discovery is becoming outdated. researchgate.netspringernature.com Future efforts should investigate the possibility that this compound acts on multiple targets, which is common for complex diseases. researchgate.net Techniques like chemical proteomics could identify previously unknown binding partners.

Metabolite Profiling : Understanding how the body metabolizes this compound is critical. Recent studies on similar compounds, like protonitazene, show that metabolites can be identified using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.gov Identifying active metabolites is a crucial step in understanding the compound's full pharmacological and toxicological profile.

Exploration of Emerging Therapeutic Applications for Analogs

The therapeutic potential of phenethylamine (B48288) derivatives is vast, covering central nervous system disorders, psychiatric conditions, and more. wikipedia.orggoogle.comnih.gov Research into analogs of this compound could uncover novel therapeutic uses.

Future directions and research gaps include:

Systematic Analog Synthesis : A key gap is the systematic exploration of the chemical space around this compound. An illustrative library of analogs could be designed to probe the effect of various substitutions.

Target-Specific Design : Based on computational predictions and initial pharmacological profiling, analogs can be designed to enhance affinity and selectivity for specific targets, such as certain serotonin receptor subtypes implicated in neuropsychiatric or inflammatory disorders. google.comnih.gov For instance, subtle structural modifications can differentiate between agonist and antagonist activity at 5-HT2A receptors. nih.gov

Investigation of Novel Phenethylamine Applications : While many phenethylamines target monoamine systems, research has expanded to other areas like inhibitors of carbonic anhydrase (implicated in glaucoma and obesity) and ligands for sigma receptors. mdpi.com Exploring the activity of this compound analogs against these less conventional targets could open new therapeutic avenues.

Illustrative AnalogModification from Parent CompoundPotential Research Focus
Analog A N-methylationInvestigate changes in transporter affinity (dopamine vs. serotonin).
Analog B Replacement of propoxy with isopropoxy groupStudy the effect of steric bulk on receptor binding pocket fit.
Analog C Addition of a fluorine atom to the phenyl ringAssess impact on metabolic stability and binding affinity.
Analog D Chiral resolution of the (R) and (S) enantiomersDetermine the stereospecificity of biological activity.

Integration of High-Throughput Screening and Multi-Omics Data in Future Research Paradigms

To accelerate discovery, future research must integrate high-throughput and data-intensive methodologies.

Key areas for integration include:

High-Throughput Screening (HTS) : HTS allows for the rapid testing of a library of this compound analogs against various biological targets using automated and miniaturized assays. pharmtech.com Advances in fluorescence- and luminescence-based assays, coupled with robotic handling, make this a cost-effective strategy for hit identification. pharmtech.com

Multi-Omics Approaches : A holistic understanding requires looking beyond single targets. Multi-omics approaches—integrating genomics, proteomics, transcriptomics, and metabolomics—can provide a comprehensive view of how a compound affects entire biological networks. pharmtech.comnih.govbiocompare.com This is particularly important for understanding the system-wide effects of a novel compound and for identifying complex disease mechanisms where it might be effective. pharmtech.commdpi.com

Single-Cell Analysis : Technologies like mass cytometry (CyTOF) and single-cell RNA sequencing can resolve cellular heterogeneity and provide unprecedented detail on how different cell types respond to a compound. nih.govfrontiersin.org This approach could be used to delineate the specific neural circuits or cell populations affected by this compound, accelerating biomarker discovery and the identification of druggable pathways. nih.gov

By systematically addressing these research gaps and embracing next-generation technologies, the scientific community can fully explore the chemical, pharmacological, and potential therapeutic landscape of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Propoxyphenyl)ethanamine, and how can purity be optimized?

  • Methodology : Synthesis typically involves reductive amination of 2-propoxyacetophenone using sodium cyanoborohydride or catalytic hydrogenation. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitoring via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and characterization by 1H^1H-NMR (e.g., δ 1.3 ppm for propoxy CH3_3, δ 3.8 ppm for OCH2_2) ensures intermediate validation .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : X-ray crystallography (using SHELX software ) is definitive for 3D conformation. For solution-state analysis, 1H^1H- and 13C^13C-NMR can confirm substituent positions (e.g., methine proton at δ 4.1 ppm for ethanamine). IR spectroscopy (C-N stretch ~3350 cm1^{-1}) and high-resolution mass spectrometry (HRMS, [M+H+^+]+^+ expected at m/z 194.1419) provide complementary validation .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

  • Key Properties :

  • Solubility : Miscible in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL at 25°C).
  • Stability : Hygroscopic; store under inert gas (N2_2) at −20°C.
  • pKa : Estimated ~9.8 (amine group) via computational DFT (B3LYP/6-31G*) .
    • Experimental validation via potentiometric titration and Karl Fischer moisture analysis is advised .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic reactions?

  • Methodology : Use hybrid functionals (e.g., B3LYP ) with basis sets (6-311++G**) to model frontier molecular orbitals (FMOs). Calculate Fukui indices to identify nucleophilic sites (e.g., amine nitrogen). Compare with experimental kinetic data (e.g., reaction rates with benzoyl chloride) to validate computational predictions .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Approach :

Structural analogs : Compare substituent effects (e.g., 2-ethoxy vs. 2-propoxy) on receptor binding via molecular docking (AutoDock Vina).

Assay conditions : Standardize cell lines (e.g., HEK-293 for GPCR studies) and control for metabolic interference (e.g., CYP450 inhibition assays).

Data normalization : Use Hill equation fits to account for potency variations in dose-response curves .

Q. How can chiral resolution of this compound be achieved, and what are the implications for pharmacological activity?

  • Methodology :

  • Chromatography : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers.
  • Pharmacology : Test (R)- and (S)-enantiomers in vitro (e.g., radioligand displacement assays for serotonin receptors). Stereoselectivity >10-fold difference in IC50_{50} values suggests enantiomer-specific binding .

Q. What safety protocols are essential for handling this compound in high-throughput screening?

  • Guidelines :

  • PPE : Nitrile gloves, ANSI Z87.1-rated goggles, and NIOSH-approved N95 respirators for aerosol protection.
  • Ventilation : Use fume hoods with ≥100 fpm face velocity.
  • Waste disposal : Neutralize amine residues with 1M HCl before aqueous disposal .

Data Analysis & Experimental Design

Q. How should researchers design a study to investigate the metabolic pathways of this compound?

  • Protocol :

In vitro : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., N-dealkylation products).

In silico : Use MetaPrint2D to predict metabolic sites and compare with experimental data .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

  • Approach : Fit sigmoidal curves (logistic regression) to calculate LD50_{50} and benchmark dose (BMD) values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals (95%) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.